Comparative Pharmacokinetics: Acanthoside D Demonstrates Higher Systemic Exposure (AUC) Than Co-Administered Lignan Glycosides
In a head-to-head comparative pharmacokinetic study, Acanthoside D exhibited the highest total systemic exposure (AUC) among six bioactive components administered intravenously at an equivalent dose of 5 mg/kg in Sprague-Dawley rats [1]. The AUC for Acanthoside D was 1.43-fold higher than that of Acanthoside B and 1.08-fold higher than that of (-)-pinoresinol-4,4′-di-O-β-D-glucopyranoside (PDG), another lignan diglucoside present in the same Acanthopanax extract [2].
| Evidence Dimension | Intravenous systemic exposure (AUC₀₋∞) at 5 mg/kg dose |
|---|---|
| Target Compound Data | 1941.8 ± 443.1 ng·h/mL |
| Comparator Or Baseline | Acanthoside B: 1355.5 ± 302.6 ng·h/mL; PDG: 1791.2 ± 509.8 ng·h/mL; Hyperin: 140.3 ± 45.1 ng·h/mL |
| Quantified Difference | 43.2% higher AUC than Acanthoside B; 8.4% higher than PDG |
| Conditions | Sprague-Dawley rats (n=6), intravenous bolus injection, plasma analyzed via validated HPLC-MS/MS method |
Why This Matters
Higher systemic exposure may translate to enhanced pharmacodynamic effect at equivalent doses, making Acanthoside D the preferred choice for in vivo efficacy studies requiring maximal target engagement.
- [1] Song Y, et al. Simultaneous Determination and Pharmacokinetic Study of Six Components in Rat Plasma by HPLC-MS/MS after Oral Administration of Acanthopanax sessiliflorus Fruit Extract. Int J Mol Sci. 2016;18(1):45. Table 3. View Source
- [2] Song Y, et al. Int J Mol Sci. 2016;18(1):45. AUC data for PDG, Acanthoside B, and Acanthoside D. View Source
